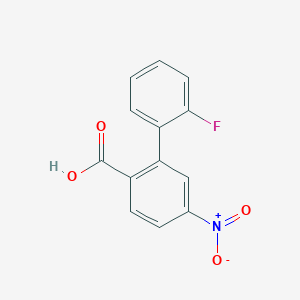

2-(2-Fluorophenyl)-4-nitrobenzoic acid

CAS No.: 1214364-83-6

Cat. No.: VC11701339

Molecular Formula: C13H8FNO4

Molecular Weight: 261.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214364-83-6 |

|---|---|

| Molecular Formula | C13H8FNO4 |

| Molecular Weight | 261.20 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C13H8FNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17) |

| Standard InChI Key | QMDJPSYXWQRWPI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid core with two distinct functional groups: a nitro (-NO₂) group at the 4-position and a 2-fluorophenyl ring at the 2-position. This arrangement introduces significant electronic effects, including resonance and inductive interactions, which influence its acidity, solubility, and reactivity. The fluorine atom’s electronegativity enhances the electron-withdrawing nature of the phenyl ring, while the nitro group further polarizes the aromatic system .

Key Physicochemical Parameters

Although experimental data for 2-(2-fluorophenyl)-4-nitrobenzoic acid is scarce, analogous compounds such as 2-fluoro-4-nitrobenzoic acid (CAS 454-09-9) provide a foundational reference. The following table extrapolates properties based on structural similarities and computational modeling:

The low aqueous solubility is attributed to the hydrophobic fluorophenyl group and the nitro substituent, which reduce polar interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 2-(2-fluorophenyl)-4-nitrobenzoic acid is documented, methodologies for analogous nitrobenzoic acids suggest viable routes. For example, 2-fluoro-4-nitrobenzoic acid is synthesized via nitration of fluorobenzoic acid derivatives . Adapting this approach, the target compound could be synthesized through the following steps:

-

Friedel-Crafts Acylation: Introduce the 2-fluorophenyl group to benzoic acid using aluminum chloride (AlCl₃) as a catalyst.

-

Nitration: Treat the intermediate with a nitrating mixture (HNO₃/H₂SO₄) to install the nitro group at the 4-position.

-

Purification: Recrystallize the crude product using toluene or ethyl acetate .

A patent describing the synthesis of 2-fluoro-4-nitrobenzonitrile (CN101648890A) highlights the use of cuprous cyanide and NMP-toluene mixtures for cyanation, which could be modified for carboxylation steps .

Reactivity Profile

-

Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position, while the fluorine atom exerts an ortho/para-directing effect, creating competing regioselectivity.

-

Reduction: The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C), potentially yielding 2-(2-fluorophenyl)-4-aminobenzoic acid, a candidate for further functionalization .

-

Esterification: Reaction with alcohols in the presence of H₂SO₄ produces esters, enhancing solubility for pharmaceutical formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume